![molecular formula C9H18O3S B12545419 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid CAS No. 652968-15-5](/img/structure/B12545419.png)
2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid is an organic compound with a unique structure that includes both an ether and a thioether functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of butan-2-ol with 4-(methylsulfanyl)butanoic acid under acidic conditions to form the ether linkage. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of butan-2-ol and 4-(methylsulfanyl)butanoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alcohols and carboxylic acids
科学的研究の応用
2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical pathways, including oxidation-reduction reactions and substitution reactions.
類似化合物との比較
Similar Compounds
- 4-(Methylsulfanyl)-2-oxobutanoic acid
- 2-[(Butan-2-yl)oxy]-4-oxobutanoic acid
- 2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)pentanoic acid
Uniqueness
2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid is unique due to its combination of ether and thioether functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
652968-15-5 |
|---|---|
分子式 |
C9H18O3S |
分子量 |
206.30 g/mol |
IUPAC名 |
2-butan-2-yloxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H18O3S/c1-4-7(2)12-8(9(10)11)5-6-13-3/h7-8H,4-6H2,1-3H3,(H,10,11) |
InChIキー |
GMOXUMDDOLNEFE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
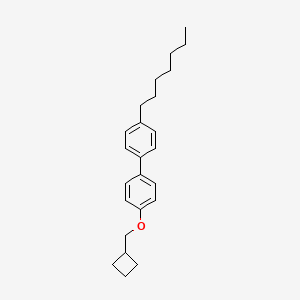
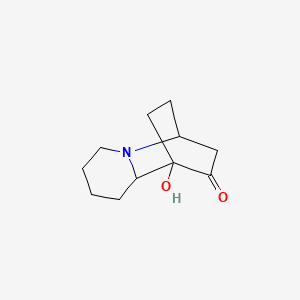
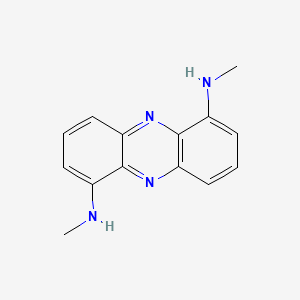
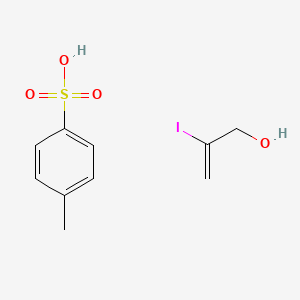
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)
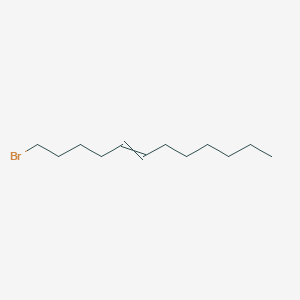
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
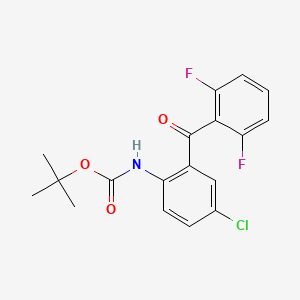
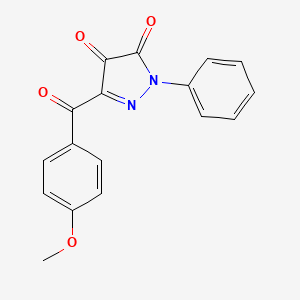
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
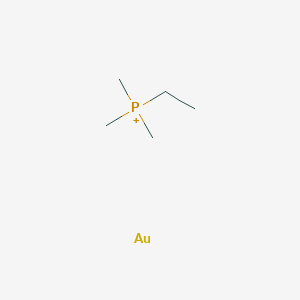
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
